molecular formula C22H16F2N2O3 B2459485 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide CAS No. 921890-47-3

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide

Cat. No. B2459485
CAS RN: 921890-47-3
M. Wt: 394.378
InChI Key: NBSHJUSRFATKQN-UHFFFAOYSA-N
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Description

“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide” is a compound that has been mentioned in patents related to dopamine D2 receptor antagonists . It’s part of a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds are used in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Molecular Structure Analysis

The molecular formula of the compound is C22H17IN2O3 . Unfortunately, the specific structural details or the 3D conformation of the molecule are not provided in the available resources.

Mechanism of Action

As a selective inhibitor of the Dopamine D2 receptor, this compound likely works by blocking the action of dopamine, a neurotransmitter, at the D2 receptor sites in the brain . This can help to alleviate symptoms of various central nervous system disorders .

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N2O3/c1-2-26-18-5-3-4-6-20(18)29-19-10-8-14(12-15(19)22(26)28)25-21(27)13-7-9-16(23)17(24)11-13/h3-12H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSHJUSRFATKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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